molecular formula C15H19FN2O B8111168 1-(3-Fluorobenzyl)-1,8-diazaspiro[4.5]decan-2-one

1-(3-Fluorobenzyl)-1,8-diazaspiro[4.5]decan-2-one

Cat. No.: B8111168
M. Wt: 262.32 g/mol
InChI Key: IPTOBDLLXZQLEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorobenzyl)-1,8-diazaspiro[4.5]decan-2-one is a spiro bicyclic diamine derivative characterized by a diazaspiro[4.5]decane core with a 3-fluorobenzyl substituent at position 1. This compound belongs to a class of structurally diverse spirocyclic molecules known for their conformational rigidity, which enhances binding specificity and metabolic stability compared to non-spiro analogs . The 3-fluorobenzyl group likely influences electronic and steric properties, affecting interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-1,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O/c16-13-3-1-2-12(10-13)11-18-14(19)4-5-15(18)6-8-17-9-7-15/h1-3,10,17H,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTOBDLLXZQLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)N(C1=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorobenzyl)-1,8-diazaspiro[4.5]decan-2-one can be achieved through several synthetic routes. One common method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process . The reaction conditions typically include the use of a copper catalyst, a suitable solvent, and controlled temperature to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobenzyl)-1,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(3-Fluorobenzyl)-1,8-diazaspiro[4.5]decan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)-1,8-diazaspiro[4.5]decan-2-one involves the inhibition of receptor-interacting protein kinase 1 (RIPK1). RIPK1 is a key component in the necroptosis signaling pathway, which is involved in inflammatory responses and cell death. By inhibiting RIPK1, the compound can block the activation of the necroptosis pathway, thereby reducing inflammation and cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Molecular Weight Biological Activity Key Findings References
1-(3-Fluorobenzyl)-1,8-diazaspiro[4.5]decan-2-one 3-Fluorobenzyl at position 1 Not explicitly reported Research use (specific activity undetermined) Structural rigidity may enhance stability and target selectivity.
LH1753 8-L-cystinyl bis(1,8-diazaspiro[4.5]decane) Not explicitly reported Cystine crystallization inhibitor Replaced N-methylpiperazine with spiro diamine; improved in vitro/in vivo efficacy vs. LH706. Oral bioavailability demonstrated in mice.
BP 3033 3-Fluorophenyl, 7-methyl substituents Not explicitly reported Undisclosed (catalogued for research) Methyl group at position 7 may alter solubility or metabolic stability.
1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one Cyclopropylmethyl at position 1 208.3 Research use (kinase modulation potential) High purity (>98%); optimized for solubility in DMSO or ethanol.
8-Phenyl-1,7-diazaspiro[4.5]decan-2-one derivatives Trifluoromethyl, ethoxy-methyl groups Varies NK-1 inhibitors, anticancer agents Demonstrated efficacy in NSCLC models; improved brain metastasis targeting.

Key Comparative Insights

Substituent Effects on Activity: The 3-fluorobenzyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to phenyl or cyclopropylmethyl analogs . LH1753’s cystinyl substitution enables dual binding to cystine crystals, reducing renal stone formation by 80% in murine models, whereas non-spiro analogs (e.g., LH708) showed lower efficacy .

Stability and Solubility :

  • Spirocyclic cores (e.g., diazaspiro[4.5]decane) confer superior stability over linear diamines due to restricted conformational flexibility .
  • 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one exhibits solubility in polar solvents (e.g., DMSO), facilitating in vitro assays, while benzyl-substituted analogs may require formulation optimization .

Pharmacokinetics :

  • LH1753 demonstrated oral bioavailability (>60% in mice) and a half-life of 4.2 hours, attributed to the spiro core’s resistance to cytochrome P450-mediated metabolism .
  • Trifluoromethyl-substituted derivatives (e.g., 8-[{1-(3,5-bis(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one) showed enhanced plasma stability and brain penetration in pharmacokinetic studies .

Therapeutic Applications: 8-Phenyl-1,7-diazaspiro[4.5]decan-2-one derivatives act as ALK/EGFR kinase inhibitors, with IC₅₀ values <10 nM in NSCLC cell lines, outperforming non-spiro counterparts .

Biological Activity

1-(3-Fluorobenzyl)-1,8-diazaspiro[4.5]decan-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

This compound belongs to the class of spiro compounds characterized by a unique structure where two rings are connected through a single atom. Its IUPAC name is 1-[(3-fluorophenyl)methyl]-1,8-diazaspiro[4.5]decan-2-one, and it has the following molecular formula:

PropertyValue
Molecular FormulaC₁₅H₁₉FN₂O
Molecular Weight265.33 g/mol
CAS Number[Not specified]

The primary mechanism of action for this compound is the inhibition of receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is crucial in the necroptosis signaling pathway, which is involved in cell death and inflammation. By inhibiting RIPK1, this compound can potentially reduce inflammation and cell death associated with various diseases.

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related imidazolidinone derivatives have shown their ability to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and activation of stress-activated protein kinases (e.g., JNK pathways) .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 9rHCT11610Induces ROS production leading to apoptosis
Compound 9rSW62015Activates JNK pathway

Inflammatory Diseases

The inhibition of RIPK1 by the compound suggests potential therapeutic applications in treating inflammatory diseases. By blocking necroptosis, it may help mitigate conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of spiro compounds similar to this compound:

  • A study indicated that compounds targeting RIPK1 could reduce necroptosis and inflammation in preclinical models .
  • Another investigation highlighted the anticancer effects of spiro compounds in various human cancer cell lines, demonstrating their ability to inhibit cell proliferation and induce apoptosis through ROS-mediated pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.